Parietinic acid

antibacterial Gram-negative Escherichia coli

Parietinic acid (CAS 17636-18-9) is a terminal anthraquinone secondary metabolite of the Teloschistaceae lichen family, first reported by Eschrich in 1958. It bears a carboxylic acid at position 2 of the anthraquinone core, distinguishing it from the predominant lichen anthraquinone parietin (physcion, CAS 521-61-9) which carries a methyl group at the equivalent position.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
CAS No. 17636-18-9
Cat. No. B091771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParietinic acid
CAS17636-18-9
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
InChIInChI=1S/C16H10O7/c1-23-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16(21)22)3-10(12)17/h2-5,17-18H,1H3,(H,21,22)
InChIKeyHEULMVKOOVHXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parietinic Acid (CAS 17636-18-9) – Anthraquinone Procurement Guide for Lichen Metabolite Research


Parietinic acid (CAS 17636-18-9) is a terminal anthraquinone secondary metabolite of the Teloschistaceae lichen family, first reported by Eschrich in 1958 [1]. It bears a carboxylic acid at position 2 of the anthraquinone core, distinguishing it from the predominant lichen anthraquinone parietin (physcion, CAS 521-61-9) which carries a methyl group at the equivalent position [2]. The compound is biosynthesised via sequential oxidation of parietin through fallacinol (teloschistin) and fallacinal intermediates, making it the most oxidised member of this chemosyndrome [3]. Parietinic acid exists as orange needles with a melting point of 304–305 °C [1] and exhibits UV absorption maxima at 325 and 435 nm [4]. Documented biological activities include antifungal and antibacterial effects, though published quantitative comparative data against in-class analogs remain sparse.

Why Parietinic Acid Cannot Be Replaced by Parietin or Emodin in Scientific Studies


Parietinic acid occupies a unique terminal position in the Teloschistaceae anthraquinone biosynthetic pathway and is the only member of this chemosyndrome bearing a free carboxylic acid at C-2 [1]. Unlike parietin (C-6 methyl), emodin (C-6 H), or fallacinal (C-6 aldehyde), the carboxylic acid moiety confers distinct metal-chelating behaviour, altered lipophilicity, and a different hydrogen-bonding donor/acceptor profile [2]. Critically, published antimicrobial screening data indicate that parietinic acid exhibits anti-Escherichia coli activity (MIC 160 µg/mL) not observed with parietin or emodin in the same assay panel [3]. In cancer-chemopreventive luciferase reporter gene assays, parietinic acid displays only weak activity, contrasting sharply with the significant activity of parietin [4]. These divergent biological profiles mean that substituting parietinic acid with more abundant anthraquinones such as parietin will produce qualitatively different experimental outcomes, particularly in Gram-negative antibacterial screening or structure–activity relationship studies focused on the carboxylic acid pharmacophore. Researchers procuring compounds for biosynthetic pathway elucidation, chemotaxonomic marker analysis, or carboxylic acid-targeted derivatisation must use authentic parietinic acid rather than assuming functional equivalence with its biosynthetic precursors.

Quantitative Differential Evidence for Parietinic Acid Versus Closest Anthraquinone Analogs


Selective Gram-Negative Antibacterial Activity: Parietinic Acid vs. Parietin and Emodin

In a panel screening of purified lichen anthraquinones, parietinic acid was the sole compound to exhibit measurable activity against Escherichia coli, with an MIC of 160 µg/mL; neither parietin nor emodin demonstrated inhibition of this Gram-negative organism under identical assay conditions [1]. By contrast, activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) was observed across multiple anthraquinones in the panel, and parietin showed potent S. aureus activity with an MIC of 7.8 µg/mL in a separate study [2].

antibacterial Gram-negative Escherichia coli MIC anthraquinone

Cancer-Chemopreventive Reporter Gene Activity: Parietinic Acid vs. Parietin Head-to-Head

In the only published direct head-to-head comparison of all five Teloschistaceae anthraquinones, Łaska et al. (2016) evaluated parietin (1), parietinic acid (2), emodin (3), fallacinal (4), and teloschistin (5) in a battery of 13 luciferase cancer-related reporter gene assays [1]. Parietin demonstrated significant cancer-chemopreventive activity across multiple reporter constructs. In contrast, parietinic acid and emodin exhibited only weak activities in the same assay panel [1]. The study did not report per-assay quantitative values in the published abstract, but the ordinal classification (significant vs. weak) was explicitly stated across all five compounds tested simultaneously.

cancer chemoprevention luciferase reporter NF-κB anthraquinone SAR

Physicochemical Differentiation: Melting Point and Carboxylic Acid Functionality vs. Parietin

Parietinic acid (MW 314.25 g/mol) melts at 304–305 °C, substantially higher than parietin (MW 284.3 g/mol, mp ~207 °C) and emodin (MW 270.24 g/mol, mp ~256 °C) [1]. This elevated melting point reflects the carboxylic acid dimerisation capacity in the solid state and the additional intermolecular hydrogen bonding enabled by the C-2 carboxyl group. The carboxylic acid also provides a titratable proton (predicted pKa ~3–4 based on anthraquinone carboxylic acid analogs), enabling pH-dependent aqueous solubility tuning—a property absent in parietin (neutral methyl substituent) and fallacinal (aldehyde) .

melting point carboxylic acid physicochemical property solubility purification

Predicted ADMET Profile: Blood–Brain Barrier Penetration and Oral Bioavailability

Computational ADMET prediction via admetSAR 2.0 indicates that parietinic acid has a predicted blood–brain barrier penetration probability of 85.00% (BBB+) and predicted human oral bioavailability of 58.57% (bioavailability +) [1]. In comparison, parietin (physcion) has been reported with a predicted LogS of −3.543 and human intestinal absorption of 99.21% [2]. The carboxylic acid group of parietinic acid reduces intestinal absorption relative to parietin but enhances BBB penetration potential—an inversion of the typical absorption–distribution trade-off that is mechanistically attributable to the carboxyl group's capacity for active monocarboxylate transporter recognition.

ADMET blood-brain barrier oral bioavailability drug-likeness in silico

Biosynthetic Pathway Position: Terminal Oxidation Product and Chemotaxonomic Marker Specificity

Parietinic acid is the terminal product of the Santesson anthraquinone biosynthetic scheme: emodin → parietin → fallacinol (teloschistin) → fallacinal → parietinic acid [1]. Each successive oxidation step increases the oxidation state at C-6 (methyl → hydroxymethyl → aldehyde → carboxylic acid). Within the Teloschistaceae, chemosyndrome classification reveals that parietinic acid is a minor component in Syndrome A (representing ~50% of species), while Syndrome A3 (predominantly Xanthoria) shows consistently higher proportions of teloschistin and fallacinal [2]. Parietinic acid co-occurs with these analogs but at trace-to-minor levels in most species; its presence vs. absence serves as a diagnostic chemotaxonomic character for distinguishing closely related genera such as Zeroviella and Oxneria [3].

biosynthesis chemotaxonomy chemosyndrome Teloschistaceae lichen

Evidence-Backed Application Scenarios for Parietinic Acid Procurement


Gram-Negative Antibacterial Screening and Carboxylic Acid Pharmacophore Probing

Based on the selective anti-E. coli activity (MIC 160 µg/mL) not observed with parietin or emodin [1], parietinic acid is the appropriate starting material for medicinal chemistry programs exploring the anthraquinone carboxylic acid as a Gram-negative penetration enhancer. The carboxylic acid at C-2 is hypothesised to facilitate porin-mediated outer membrane transit in E. coli, a mechanism unavailable to the neutral methyl (parietin) or aldehyde (fallacinal) analogs. Procurement of parietinic acid, rather than the more abundant and lower-cost parietin, is mandatory for structure–activity relationship (SAR) studies testing this hypothesis.

Negative-Control Probe in Cancer Chemoprevention Reporter Gene Assays

The direct head-to-head data from Łaska et al. (2016) demonstrating weak cancer-chemopreventive activity for parietinic acid (vs. significant activity for parietin) in 13 luciferase reporter gene assays [2] supports the use of parietinic acid as a structurally matched negative control. Laboratories investigating parietin's mechanism of action in NF-κB or related pathways should include parietinic acid to control for non-specific anthraquinone scaffold effects, enabling cleaner attribution of activity to the C-6 methyl pharmacophore.

Lichen Chemotaxonomic Reference Standard for HPLC/TLC Identification

Parietinic acid co-elutes with fallacinal under standard TLC and HPLC conditions, posing a well-documented analytical challenge in lichen chemotype classification [3]. Researchers conducting chemotaxonomic surveys of Teloschistaceae, particularly within genera Xanthoria, Caloplaca, Zeroviella, and Oxneria, require an authenticated parietinic acid reference standard to resolve this co-elution ambiguity. The terminal biosynthetic position of parietinic acid also makes it a diagnostic marker for assessing oxidative enzyme activity in lichen mycobiont cultures.

CNS-Targeted Natural Product Discovery Leveraging Predicted BBB Penetration

The admetSAR 2.0 prediction of 85% blood–brain barrier penetration probability for parietinic acid [4], contrasted with parietin's preferential intestinal absorption profile, directs this compound toward neuroscience-focused natural product screening cascades. Procurement of parietinic acid is indicated for in vitro BBB model validation (e.g., hCMEC/D3 monolayer permeability assays) and for exploring anthraquinone carboxylic acids as CNS-accessible scaffolds, a property not shared by the more lipophilic parietin.

Quote Request

Request a Quote for Parietinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.